molecular formula C11H15ClN2O3S B497148 N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide CAS No. 838869-73-1

N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide

Cat. No.: B497148
CAS No.: 838869-73-1
M. Wt: 290.77g/mol
InChI Key: IJSIBWUPJMGYFX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide is a chemical compound with the molecular formula C11H14ClNO3S It is characterized by the presence of a morpholine ring, a sulfonamide group, and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide typically involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloromethylphenyl group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation or reduction reactions can modify the sulfonamide group .

Scientific Research Applications

N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The morpholine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-(N-(3-chloro-4-methylphenyl)carbamoyl)morpholine: This compound shares a similar structure but has a carbamoyl group instead of a sulfonamide group.

    N-(3-chloro-4-methylphenyl)morpholine-4-carboxamide: Similar to the sulfonamide compound but with a carboxamide group.

Uniqueness

N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group is known for its ability to form strong hydrogen bonds, which can enhance the compound’s binding affinity to biological targets .

Biological Activity

N-(3-Chloro-4-methylphenyl)morpholine-4-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and its implications in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of morpholine with a sulfonyl chloride derivative of 3-chloro-4-methylphenyl. The characterization of the synthesized compound is performed using techniques such as FT-IR, NMR spectroscopy, and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to induce apoptosis in MDA-MB-231 breast cancer cells, with a notable increase in annexin V-FITC positive cells, indicating late-stage apoptosis .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2310.94Apoptosis induction
HCT11618.8Unknown
MCF729.3Unknown

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. This compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have indicated that it can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1562.5
Escherichia coli18125

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the morpholine and sulfonamide moieties can significantly affect biological activity. For instance, variations in the aromatic substituents attached to the morpholine ring can enhance or diminish cytotoxic effects . The presence of halogen atoms, such as chlorine, has been correlated with increased potency against certain cancer cell lines.

Case Studies

  • Apoptosis Induction Study : In a study examining the apoptotic effects on MDA-MB-231 cells, treatment with this compound resulted in a significant increase in apoptotic markers compared to controls, suggesting its potential as an anticancer agent .
  • Antibacterial Efficacy : Another investigation demonstrated that this compound exhibited effective antibacterial properties against common pathogens, outperforming traditional antibiotics in some assays .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-9-2-3-10(8-11(9)12)13-18(15,16)14-4-6-17-7-5-14/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSIBWUPJMGYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816693
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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